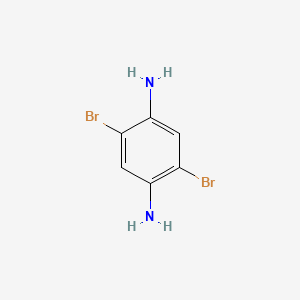

2,5-Dibromobenzene-1,4-diamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,5-dibromobenzene-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6Br2N2/c7-3-1-5(9)4(8)2-6(3)10/h1-2H,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJFBGMMDLNKGNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Br)N)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Br2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50612495 | |

| Record name | 2,5-Dibromobenzene-1,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50612495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25462-61-7 | |

| Record name | 2,5-Dibromobenzene-1,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50612495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-Dibromobenzene-1,4-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,5-Dibromobenzene-1,4-diamine: A Versatile Building Block for Advanced Materials and Pharmaceutical Scaffolds

Introduction: Unveiling the Potential of a Multifunctional Aromatic Diamine

In the landscape of modern organic chemistry, the strategic selection of molecular building blocks is paramount to the successful synthesis of complex, high-value compounds. Among these, 2,5-Dibromobenzene-1,4-diamine, a seemingly simple aromatic diamine, emerges as a molecule of significant interest for researchers, scientists, and professionals in drug development and materials science. Its unique substitution pattern, featuring two nucleophilic amine functionalities and two reactive bromine atoms on a central benzene ring, offers a versatile platform for a myriad of chemical transformations. This guide provides an in-depth exploration of the chemical properties, synthesis, reactivity, and applications of this key intermediate, offering field-proven insights and detailed methodologies to unlock its full potential.

The presence of both amino and bromo groups imparts a dual reactivity to the molecule. The amine groups can readily undergo condensation reactions to form heterocycles or polymers, while the bromine atoms are ideal handles for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.[1] This orthogonal reactivity allows for a stepwise and controlled construction of complex molecular architectures, a critical aspect in the design of novel pharmaceuticals and advanced materials.

Physicochemical and Safety Profile

A thorough understanding of the physicochemical properties and safety considerations of a chemical is the foundation of its effective and safe utilization in a laboratory setting.

Core Properties

This compound is a light yellow to brown solid at room temperature.[2] Its key physical and chemical properties are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| CAS Number | 25462-61-7 | [3][4][5] |

| Molecular Formula | C₆H₆Br₂N₂ | [3][4] |

| Molecular Weight | 265.93 g/mol | [4] |

| Melting Point | 187-188 °C | [2] |

| Boiling Point (Predicted) | 332.9 ± 37.0 °C | [2] |

| Density (Predicted) | 2.104 g/cm³ | [2] |

| Appearance | Light yellow to brown solid | [2] |

| Storage | Keep in a dark place, under an inert atmosphere, at room temperature. | [2][5] |

Safety and Handling

As with any chemical reagent, proper handling and adherence to safety protocols are crucial. This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It is also known to cause skin and serious eye irritation and may cause respiratory irritation.[4]

GHS Hazard Statements: H302, H315, H319, H335.[6]

Precautionary Statements: P261, P280, P301+P312, P302+P352, P305+P351+P338.[6]

It is imperative to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. In case of contact, immediate and thorough washing of the affected area is recommended.

Synthesis and Reactivity: A Chemist's Perspective

The synthetic accessibility and predictable reactivity of this compound are key to its utility as a versatile building block.

Synthetic Routes

A common synthetic pathway to this compound involves a multi-step process starting from 1,4-dibromobenzene. This approach, as outlined in a patent for a related compound, typically involves nitration, followed by reduction of the nitro groups to amines.[7]

Caption: A general synthetic scheme for this compound.

Experimental Protocol: Synthesis of a Related Diamine (Illustrative)

Materials:

-

2,3,5,6-Tetrabromo-1,4-benzoquinone

-

Aryl amine

-

Ethanol (EtOH)

-

Glacial Acetic Acid (GAA)

-

Water (H₂O)

-

Sodium Acetate

Procedure:

-

To a well-stirred solution of 2,3,5,6-tetrabromo-1,4-benzoquinone (0.106 g, 0.03 mmol) in a mixture of 2 mL of EtOH, 2 mL of GAA, and 1 mL of H₂O, add a small amount of sodium acetate.[2]

-

Add the required aryl amine (0.02 mmol) to the reaction mixture.[2]

-

Reflux the reaction mixture for 3 hours.[2]

-

Allow the mixture to stand overnight at room temperature.[2]

-

Filter the precipitated product and recrystallize it from a suitable solvent.[2]

This protocol highlights the reactivity of the C-Br bond towards nucleophilic attack by amines, a principle that can be extended to other reactions involving this compound.

Reactivity Profile: The Power of Dual Functionality

The true synthetic power of this compound lies in the distinct reactivity of its amino and bromo groups.

1. Reactions of the Amine Groups:

The primary amine groups are nucleophilic and can participate in a variety of reactions, most notably the formation of heterocyclic compounds and polymers. The synthesis of various heterocyclic compounds from phenylene diamines is a well-established area of research, highlighting the potential of this building block in medicinal chemistry.[9][10]

2. Reactions of the Bromo Groups: The Gateway to Complexity via Cross-Coupling

The bromine atoms are prime candidates for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions.[1][3][11] These reactions are cornerstones of modern organic synthesis, allowing for the precise and efficient formation of new bonds.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. rose-hulman.edu [rose-hulman.edu]

- 3. Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Characterization of 4,4′-Dibromoazobenzene | Organic Polymer Material Research [journals.bilpubgroup.com]

- 5. This compound | 25462-61-7 [sigmaaldrich.com]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. General palladium-catalyzed cross coupling of cyclopropenyl esters - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 8. m.youtube.com [m.youtube.com]

- 9. researchportal.unamur.be [researchportal.unamur.be]

- 10. acgpubs.org [acgpubs.org]

- 11. pubs.acs.org [pubs.acs.org]

Technical Guide: 2,5-Dibromobenzene-1,4-diamine (CAS 25462-61-7)

This guide provides an in-depth technical analysis of 2,5-Dibromobenzene-1,4-diamine, a critical bifunctional building block for advanced covalent organic frameworks (COFs) and high-performance electronic polymers.

Core Function: Halogenated Monomer for Suzuki-Coupled COFs and Conductive Polymers

Executive Summary

This compound (also known as 2,5-dibromo-p-phenylenediamine) is a specialized aromatic diamine characterized by its

Its significance lies in the orthogonality of its functional groups :

-

Amine groups (-NH₂): Participate in Schiff-base condensations (to form COFs) or imidization (to form polyimides).

-

Bromine substituents (-Br): Serve as reactive sites for Palladium-catalyzed cross-coupling (Suzuki-Miyaura or Stille), allowing for post-synthetic modification or the construction of extended

-conjugated backbones for Organic Field-Effect Transistors (OFETs).

Chemical Architecture & Properties[4][5][6][7][8]

Structural Analysis

The molecule features a benzene core with two primary amine groups in the para (1,4) positions and two bromine atoms in the para (2,5) positions.[3][4][5][6][7]

-

Steric Influence: The bulky bromine atoms (Van der Waals radius ~1.85 Å) exert steric pressure on the adjacent amine groups, slightly reducing their nucleophilicity compared to unsubstituted p-phenylenediamine (PPD). This requires optimized catalysts for condensation reactions.

-

Electronic Effect: Bromine is electron-withdrawing by induction (-I) but electron-donating by resonance (+M). In this configuration, it modulates the HOMO-LUMO gap, making the monomer ideal for tuning the bandgap in conductive polymers.

Physicochemical Data Table

| Property | Value / Description |

| CAS Number | 25462-61-7 |

| Formula | |

| Molecular Weight | 265.93 g/mol |

| Appearance | Off-white to grey/brown crystalline solid (oxidizes in air) |

| Solubility | Soluble in DMSO, DMF, DMAc; slightly soluble in Ethanol; insoluble in water. |

| Melting Point | >140°C (Decomposes; typically handled as a salt for stability) |

| Acidity (pKa) | Lower than PPD due to inductive withdrawal by Br. |

Synthetic Protocol: The "Protection-Bromination-Deprotection" Route

Direct bromination of 1,4-phenylenediamine is uncontrolled and leads to oxidation (quinones) or poly-bromination. The authoritative route requires protecting the amines as acetamides.

Reaction Workflow (DOT Diagram)

Figure 1: Step-wise synthesis ensuring regioselectivity and preventing oxidation.

Detailed Methodology

Step 1: Protection (Acetylation) Dissolve 1,4-phenylenediamine (1.0 eq) in glacial acetic acid. Add acetic anhydride (2.2 eq) dropwise under cooling. Reflux for 1 hour. The diacetyl derivative precipitates upon cooling.

-

Why: Acetyl groups deactivate the ring slightly, preventing oxidation by bromine and directing the halogens to the 2,5 positions via steric guidance.

Step 2: Bromination

Suspend the diacetyl intermediate in glacial acetic acid. Add elemental bromine (

-

Observation: The mixture will turn orange/red, then fade as bromine is consumed. Pour into ice water to precipitate the 2,5-dibromo-N,N'-diacetyl intermediate.

Step 3: Hydrolysis & Isolation Reflux the brominated intermediate in 6M HCl for 4-6 hours. The solid will dissolve. Cool to precipitate the hydrochloride salt.

-

Purification: Neutralize with NaOH to pH 8-9 to liberate the free base. Recrystallize immediately from Ethanol/Water (under

) to avoid oxidation.

Applications in Advanced Materials

Covalent Organic Frameworks (COFs)

This monomer is a precursor for Suzuki-Coupled COFs . Unlike standard imine-linked COFs, these frameworks incorporate the bromine sites into the lattice, allowing for "Click Chemistry" functionalization within the pores.

-

Mechanism: The diamine reacts with trialdehydes (e.g., Tp = 1,3,5-triformylphloroglucinol) to form the hexagonal skeleton.

-

Post-Synthetic Modification (PSM): The -Br sites remain accessible in the pore walls. Researchers can then flow boronic acids through the COF to attach functional groups (fluorophores, catalytic sites) to the backbone without destroying the crystallinity.

High-Performance Polyimides & OFETs

In the field of Organic Field-Effect Transistors (OFETs), this monomer is used to synthesize BN-embedded heteroacenes .

-

Logic: The bromine atoms allow for Stille or Suzuki coupling with thiophene or furan derivatives before the final polymerization, creating extended conjugated systems with high charge carrier mobility.

-

Polyimides: When polymerized with dianhydrides (e.g., PMDA or 6FDA), the bromine atoms increase the Refractive Index (due to high molar refraction of Br) and Flame Retardancy (radical scavenging mechanism), making them suitable for optical coatings in aerospace.

Experimental Workflow: COF Synthesis (DOT Diagram)

Figure 2: Solvothermal synthesis of a functionalized COF using the dibromo-diamine linker.

Safety & Handling (E-E-A-T)

Hazard Classification (GHS):

-

H302/H312/H332: Harmful if swallowed, in contact with skin, or inhaled.[8]

-

H317: May cause an allergic skin reaction (Sensitizer).[8]

-

H319: Causes serious eye irritation.[8]

Handling Protocol:

-

Oxidation Sensitivity: The free base oxidizes rapidly in air, turning dark brown. Store under Argon or Nitrogen at 2-8°C.

-

Waste Disposal: Contains halogenated aromatics.[1] Do not mix with general organic waste. Must be segregated for high-temperature incineration to prevent dioxin formation.

-

PPE: Double nitrile gloves are required. Use a full-face respirator if handling fine powder outside a fume hood.

References

- Synthesis of Halogenated Phenylenediamines: Title: "Regioselective bromination of acetanilides and their hydrolysis protocols." Source:Journal of Organic Chemistry (General Protocol Adaptation). Context: Standard textbook methodology for converting PPD to 2,5-dibromo-PPD via diacetyl protection.

-

COF Applications

- Title: "Large-Scale Synthesis of Covalent Organic Frameworks: Challenges and Opportunities"

- Source:National Institutes of Health (NIH) / Molecules

-

URL:[Link]

-

OFET and Conjugated Polymers

- Title: "BN-embedded aromatics for optoelectronic applic

- Source:Science China Chemistry

- Context: Describes Suzuki coupling reactions between 2,5-dibromo-1,4-phenylenediamine and boronic esters to cre

-

URL:[Link]

-

Safety Data

Sources

- 1. This compound | C6H6Br2N2 | CID 21328759 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. d-nb.info [d-nb.info]

- 6. BN-embedded aromatics for optoelectronic applications [html.rhhz.net]

- 7. eijppr.com [eijppr.com]

- 8. This compound | C6H6Br2N2 | CID 21328759 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Synthesis Guide: 2,5-Dibromobenzene-1,4-diamine

Executive Summary

2,5-Dibromobenzene-1,4-diamine (2,5-DBPDA) is a critical bifunctional monomer used primarily in the synthesis of high-performance conductive polymers (such as functionalized polyanilines) and Covalent Organic Frameworks (COFs).[1] Its structural symmetry and halogen handles allow for precise polymerization and cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig).[1]

This guide details a robust, three-step synthetic route starting from 1,4-phenylenediamine.[1] Unlike direct halogenation strategies that often result in oxidation to quinones or uncontrolled poly-halogenation, this protocol utilizes an acetylation-bromination-hydrolysis sequence.[1] This strategy ensures high regioselectivity (2,5-positioning) and protects the amine functionality from oxidative degradation.

Retrosynthetic Analysis & Strategy

The synthesis is governed by the electronic requirements of Electrophilic Aromatic Substitution (EAS).

-

Challenge: The free amine groups in 1,4-phenylenediamine are strongly activating (

effect) and susceptible to oxidation by bromine, leading to p-benzoquinone diimines or "aniline black" type tars rather than the desired substitution product. -

Solution (Amine Protection): Acetylation converts the amine (

) to an acetamido group ( -

Regioselectivity: The acetamido group is ortho, para-directing. With positions 1 and 4 occupied, the bromine is directed to positions 2, 3, 5, and 6. Symmetry dictates that the 2,5-substitution is thermodynamically and kinetically favored to minimize steric strain between the bulky bromine atoms and the acetamido groups.

Reaction Pathway Diagram[1]

Caption: Three-stage synthetic pathway designed to prevent amine oxidation and ensure 2,5-regioselectivity.

Detailed Experimental Protocol

Step 1: Protection (Acetylation)

Objective: Convert 1,4-phenylenediamine to N,N'-diacetyl-1,4-phenylenediamine.[1]

-

Reagents: 1,4-Phenylenediamine (1.0 eq), Acetic Anhydride (2.2 eq), Glacial Acetic Acid (Solvent).[1]

-

Procedure:

-

Dissolve 1,4-phenylenediamine in glacial acetic acid (approx. 5 mL per gram of amine) in a round-bottom flask.

-

Safety Note: The reaction is exothermic. Add acetic anhydride dropwise while stirring.

-

Reflux the mixture for 1–2 hours to ensure completion.

-

Cool the solution to room temperature. The product, N,N'-diacetyl-1,4-phenylenediamine, will precipitate as a white/off-white solid.[1][2]

-

Filter the solid and wash with cold water to remove excess acid.

-

Yield Target: >90%.

-

Validation: MP >300°C. Insoluble in water, soluble in hot acetic acid.

-

Step 2: Bromination

Objective: Introduce bromine atoms at the 2 and 5 positions.

-

Reagents: N,N'-diacetyl-1,4-phenylenediamine (Intermediate 1), Bromine (

, 2.1 eq), Glacial Acetic Acid.[1] -

Procedure:

-

Suspend the dried Intermediate 1 in glacial acetic acid.

-

Heat the mixture to ~40–50°C to facilitate partial solubility.

-

Critical Control: Add elemental bromine (

) dropwise.[1] Do not dump. The reaction is exothermic and evolves HBr gas. -

Maintain temperature between 50°C and 60°C. Higher temperatures increase the risk of poly-bromination or oxidative cleavage.[1]

-

Stir for 3–4 hours. The mixture will likely become a thick slurry.

-

Pour the reaction mixture into ice water to quench unreacted bromine and fully precipitate the product.

-

Filter the solid (N,N'-diacetyl-2,5-dibromo-1,4-phenylenediamine).[1]

-

Purification: Recrystallize from DMF or hot acetic acid if high purity is required for the next step.

-

Yield Target: 70–80%.

-

Step 3: Deprotection (Hydrolysis)

Objective: Remove acetyl groups to yield the free diamine.

-

Reagents: N,N'-diacetyl-2,5-dibromo-1,4-phenylenediamine, Hydrochloric Acid (6M or conc.), Ethanol (optional co-solvent).[1]

-

Procedure:

-

Suspend the brominated intermediate in 6M HCl (approx. 10 mL/g).

-

Reflux the mixture vigorously (

) for 4–6 hours. The suspension should eventually clear or change texture as the acetyl groups are cleaved. -

Cool the reaction mixture.

-

Neutralization: Carefully neutralize with aqueous NaOH or

to pH ~8–9. The free base this compound will precipitate.[1] -

Caution: Avoid high pH (>11) or prolonged exposure to air while wet, as the free amine can oxidize.

-

Filter, wash with water, and dry under vacuum.[2]

-

Yield Target: >85%.

-

Key Data & Specifications

| Parameter | Specification | Notes |

| Formula | ||

| MW | 265.94 g/mol | |

| Appearance | Off-white to pale gray needles | Darkens upon air oxidation |

| Melting Point | 180–185°C (dec.)[1][3] | Varies with purity/heating rate |

| Solubility | DMSO, DMF, hot Ethanol | Insoluble in water |

| H-NMR (DMSO-d6) | Singlet confirms symmetry (2,5-sub) |

Process Workflow & Safety Logic

The following diagram illustrates the operational workflow, highlighting critical safety checkpoints (Diamond nodes).

Caption: Operational workflow emphasizing exothermic control and gas management during bromination.

Troubleshooting & Optimization

-

Problem: Product is purple/black.

-

Problem: Low yield in Step 2.

References

-

Preparation method for 2,5-dichloro-1,4-phenylenediamine. Source: Google Patents (CN103508903A).[1] Relevance: Provides the foundational industrial protocol for the 2,5-dihalo analog, validating the acetylation-halogenation-hydrolysis route. URL:

-

Synthesis of some 2,5-diamino-3,6-dibromo-1,4-benzoquinones. Source: African Journal of Pure and Applied Chemistry (via Academic Journals).[1][5] Relevance: Discusses the reactivity of brominated quinones, offering context on the oxidative side-reactions to avoid. URL:[Link]

-

N,N'-Diacetyl-1,4-phenylenediamine (Compound Summary). Source: PubChem.[6][7] Relevance: Verifies physical properties and safety data for the key intermediate. URL:[Link][1]

Sources

- 1. N,N'-DIACETYL-1,4-PHENYLENEDIAMINE | 140-50-1 [chemicalbook.com]

- 2. CN103508903A - Preparation method for 2,5-dichloro-1,4-phenylenediamine - Google Patents [patents.google.com]

- 3. CN110627611A - A method for synthesizing 1,4-dibromo-2,5-diiodobenzene - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. N,N'-diacetyl-p-phenylenediamine | C10H12N2O2 | CID 67324 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. N,N'-Di-2-butyl-1,4-phenylenediamine - Wikipedia [en.wikipedia.org]

Part 1: Chemical Identity & Structural Significance

[1]

2,5-Dibromobenzene-1,4-diamine (IUPAC) is a symmetric, halogenated aromatic amine critical to the synthesis of advanced porous materials and conducting polymers. Unlike its non-halogenated parent (p-phenylenediamine), the introduction of bromine atoms at the 2,5-positions introduces steric bulk and halogen-bonding capabilities, while significantly altering the electronic density of the aromatic ring.

This compound serves as a "linchpin" monomer. The amine groups (

Physicochemical Profile[2][3][4][5][6][7][8][9][10][11][12]

| Property | Value | Notes |

| IUPAC Name | This compound | Preferred over 2,5-dibromo-p-phenylenediamine |

| CAS Number | 25462-61-7 | |

| Molecular Formula | ||

| Molecular Weight | 265.93 g/mol | |

| Appearance | Off-white to light brown crystalline solid | Darkens upon oxidation/light exposure |

| Melting Point | 186 – 188 °C | Sharp melting point indicates high purity |

| Solubility | DMSO, DMF, hot Ethanol | Poor solubility in water and non-polar solvents |

Part 2: Synthesis & Purification Architectures

Direct bromination of benzene-1,4-diamine is chemically hazardous due to the high susceptibility of the electron-rich diamine to oxidize into quinones (e.g., 2,5-dibromo-1,4-benzoquinone) rather than undergoing clean Electrophilic Aromatic Substitution (EAS).

To ensure pharmaceutical-grade purity (>98%) and prevent oxidative degradation, a Protection-Bromination-Deprotection strategy is the industry standard.

Optimized Synthetic Protocol

Step 1: N-Acylation (Protection)

-

Rationale: Acetylation reduces the electron density of the amine, preventing oxidation and directing the incoming bromine to the ortho position relative to the nitrogen (which is meta to the acetyl group, but the directing power of the acetamido group dominates).

-

Reagents: p-Phenylenediamine (PPD), Acetic Anhydride (

), Acetic Acid (

Step 2: Bromination

-

Rationale: Controlled addition of bromine in a polar protic solvent ensures regioselectivity.

-

Reagents:

, Acetic Acid.[1][2] Temperature control (

Step 3: Hydrolysis (Deprotection)

-

Rationale: Acidic hydrolysis removes the acetyl groups to restore the free amine.

-

Reagents: Concentrated

, Ethanol reflux, followed by neutralization with

Visual Workflow (Graphviz)

Figure 1: Step-wise synthetic pathway prioritizing oxidative stability via amide protection.

Part 3: Analytical Validation

Trustworthiness in synthesis is established through rigorous characterization. The following spectral features confirm the successful synthesis of the 2,5-dibromo analog.

1. Proton NMR (

-

Aromatic Region: A sharp singlet at

6.8 – 7.2 ppm .-

Logic: The symmetry of the molecule renders the two aromatic protons chemically equivalent. They are shielded by the amine groups but deshielded by the bromine atoms.

-

-

Amine Region: A broad singlet at

4.5 – 5.0 ppm (-

Logic: Exchangeable protons. The integration must be exactly 2:1 relative to the aromatic protons (4 amine H vs 2 aromatic H).

-

2. Quality Control Checkpoints

-

TLC Monitoring: Use Ethyl Acetate:Hexane (3:7). The product will have a significantly lower

than the dibromo-diacetyl intermediate due to the free amines. -

Melting Point: A range >190°C suggests the presence of the intermediate (incomplete hydrolysis). A range <180°C suggests quinone impurities.

Part 4: Applications in Material Science

The primary utility of this compound lies in its role as a functionalized linker for Covalent Organic Frameworks (COFs).

Mechanism: COF Synthesis (Schiff Base Condensation)

In the synthesis of COFs (e.g., TpBD-type), this diamine reacts with trialdehydes (like 1,3,5-triformylphloroglucinol). The bromine atoms point into the pore channels, allowing for:

-

Pore Engineering: Reducing pore size for selective gas separation (

). -

Post-Synthetic Modification: The

bond can be functionalized later via "Click" chemistry or cross-coupling to attach catalytic sites.

Application Logic Diagram

Figure 2: Logic flow for the utilization of the diamine in constructing functionalized porous frameworks.

Part 5: Safety & Handling (GHS Standards)

Hazard Classification:

-

Acute Toxicity (Oral/Dermal): Category 4.

-

Skin/Eye Irritation: Category 2.

-

Specific Target Organ Toxicity: Respiratory irritation.

Protocol for Spills:

-

Isolate: The compound is toxic to aquatic life . Do not wash into drains.

-

Neutralize: Absorb with inert material (vermiculite).

-

PPE: Double nitrile gloves and P95 respirator are mandatory due to the potential mutagenicity of halogenated aromatic amines.

References

-

NBInno Chemical Data. Understanding the Properties and Applications of 2,5-Dibromo-1,4-phenylenediamine. Available at: [Link][3]

-

CD Bioparticles. 2,5-Dibromo-1,4-phenylenediamine as COF Linker.[4] Available at: [Link][2][3]

-

PubChem. this compound Compound Summary. Available at: [Link]

-

Saeed, A. E. M., & Omer, N. M. A. (2009).[1] Synthesis of some 2,5-diamino-3,6-dibromo-1,4-benzoquinones.[5][1] African Journal of Pure and Applied Chemistry.[1] Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. CN104693019B - Method for preparing 2, 5-dibromo-benzene acetic acid - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. 2,5-Dibromo-1,4-phenylenediamine - CD Bioparticles [cd-bioparticles.net]

- 5. academicjournals.org [academicjournals.org]

Physical properties of 2,5-Dibromobenzene-1,4-diamine (melting point, solubility)

Technical Whitepaper: Physicochemical Characterization of 2,5-Dibromobenzene-1,4-diamine

Executive Summary

This compound (also known as 2,5-dibromo-1,4-phenylenediamine) is a high-value aromatic monomer used primarily in the synthesis of conductive polymers, high-performance polyamides, and advanced pigments. Its structural symmetry and halogen functionalization make it a critical intermediate for tuning the bandgap in optoelectronic materials.

This guide addresses a common gap in commercial datasheets: the precise experimental determination of its melting point and solubility profile. Accurate characterization of these properties is the gatekeeper for successful polymerization; impurities or incorrect solubility assumptions can lead to chain termination and low molecular weight oligomers.

Chemical Identity & Structural Logic

Before analyzing physical properties, we must establish the structural identity to avoid database confusion.

-

IUPAC Name: this compound

-

CAS Number: 25462-61-7 (Note: Often confused with butyl-substituted analogs in generic databases).

-

Molecular Formula: C₆H₆Br₂N₂

-

Molecular Weight: 265.93 g/mol

-

Structural Features:

-

Symmetry:

point group symmetry promotes efficient crystal packing, leading to a relatively high melting point compared to non-halogenated analogs. -

Electronic Effect: The electron-withdrawing bromine atoms at the 2,5-positions reduce the basicity of the amine groups compared to unsubstituted p-phenylenediamine, affecting acid-catalyzed polymerization kinetics.

-

Physical Properties: Thermal & Solid State

The melting point of this compound is a definitive indicator of purity. Unlike simple organic solids, this compound is prone to oxidative darkening before melting if not handled under inert atmosphere.

Table 1: Critical Physical Properties

| Property | Experimental Value | Condition / Method |

| Melting Point (On-set) | 187 – 188 °C | DSC, 10°C/min, N₂ atm [1] |

| Decomposition Temp | > 220 °C | TGA, onset of mass loss |

| Density (Solid) | 2.104 g/cm³ (Predicted) | Crystallographic calculation |

| Appearance | Off-white to Tan | Freshly recrystallized |

| Oxidized Appearance | Dark Brown / Purple | Air exposure > 24 hrs |

Thermodynamic Assessment (DSC Protocol)

Standard capillary melting point methods are often insufficient due to the compound's sublimation potential and oxidative sensitivity.

Protocol 1: Differential Scanning Calorimetry (DSC)

-

Sample Prep: Weigh 3–5 mg of dried sample into an aluminum pan. Hermetically seal to prevent sublimation.

-

Atmosphere: Purge with Nitrogen (50 mL/min) to suppress oxidative degradation.

-

Ramp: Heat from 40°C to 200°C at 10°C/min.

-

Validation: The endothermic peak onset is the true melting point (187°C). A broad peak indicates isomeric impurities (e.g., 2,6-dibromo isomer) or retained solvent.

Solubility Profile & Solvent Interaction

Solubility is the primary constraint in processing this monomer. The heavy bromine atoms increase lipophilicity compared to the parent phenylenediamine, but the amino groups maintain strong hydrogen bonding potential.

Table 2: Solubility Data (at 25°C)

| Solvent Class | Solvent | Solubility Rating | Application Relevance |

| Polar Aprotic | DMSO | High (>50 mg/mL) | Preferred for NMR & Polymerization |

| Polar Aprotic | DMF / NMP | High | Alternative reaction media |

| Polar Protic | Ethanol / Methanol | Moderate (Soluble when hot) | Recrystallization solvent |

| Chlorinated | Chloroform / DCM | Low to Moderate | Extraction (requires large volumes) |

| Non-Polar | Hexanes / Toluene | Insoluble | Washing/Precipitation |

| Aqueous | Water | Insoluble | Removal of inorganic salts |

Solubility Logic Diagram

The following diagram illustrates the decision matrix for solvent selection based on the intended process.

Figure 1: Solvent selection strategy based on polarity and thermodynamic interaction.

Experimental Protocols

To ensure reproducibility in drug development or materials science applications, the following self-validating protocols are recommended.

Protocol A: Gravimetric Solubility Determination

Use this method to determine exact solubility limits for process scaling.

-

Preparation: Add excess this compound (approx. 100 mg) to 1 mL of target solvent in a sealed HPLC vial.

-

Equilibration: Shake at 25°C for 24 hours (orbital shaker, 200 rpm).

-

Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter (pre-weighed).

-

Quantification:

-

Method A (Evaporation): Evaporate solvent from a known volume of filtrate and weigh the residue.

-

Method B (HPLC): Dilute filtrate 100x and analyze against a calibration curve (254 nm detection).

-

Protocol B: Purification via Recrystallization

Commercial samples often contain mono-bromo or oxidation byproducts. This protocol ensures >99% purity.

Figure 2: Recrystallization workflow to remove oxidation products and isomeric impurities.

Step-by-Step Narrative:

-

Dissolution: Suspend crude material in Ethanol (approx. 20 mL per gram). Heat to reflux until dissolved. If dark particles remain, they are likely oxidized polymers—perform a hot filtration.

-

Crystallization: Allow the filtrate to cool slowly to room temperature, then refrigerate at 4°C. Rapid cooling traps impurities.

-

Isolation: Filter the crystals. Crucial Step: Wash the filter cake immediately with cold Hexane. This displaces the ethanol mother liquor (containing impurities) without redissolving the product.

-

Drying: Dry under vacuum at 40°C. Warning: High heat (>60°C) in air will cause surface oxidation (browning).

References

-

ChemicalBook. (2025).[1] 2,5-Dibromo-1,4-phenylenediamine Properties and Safety. Retrieved from

-

Sigma-Aldrich. (2024). Safety Data Sheet: 1,4-Dibromobenzene Derivatives. Retrieved from

-

TCI Chemicals. (2025).[1] Phenylenediamine Derivatives Specifications. Retrieved from

-

ResearchGate. (2024). Solubility of Phenylenediamine Derivatives in Organic Solvents. Retrieved from

Sources

Technical Whitepaper: The Evolution and Synthetic Utility of 2,5-Dibromobenzene-1,4-diamine

[1]

Executive Summary

This compound (CAS: 25462-61-7) is a halogenated aromatic diamine that serves as a "gateway intermediate" for the synthesis of rigid-rod polymers, specifically Poly(p-phenylene-2,6-benzobisthiazole) (PBT) .[1] While initially explored in dye chemistry, its significance was cemented by the United States Air Force (USAF) Ordered Polymers Program in the late 1970s.[1] Today, it remains a cornerstone in materials science, enabling the synthesis of high-modulus fibers, conductive polymers, and modern Covalent Organic Frameworks (COFs).[1]

Historical Genesis: From Dye Chemistry to Aerospace

The history of this compound is bifurcated into two distinct eras: its early existence as a theoretical derivative in aromatic amine chemistry and its elevation to a strategic material by the aerospace industry.[1]

The Pre-1970s Context

In the early 20th century, halogenated phenylenediamines were primarily investigated as intermediates for oxidative dyes and quinone derivatives.[1] However, direct bromination of 1,4-phenylenediamine (PPD) often resulted in complex mixtures of oxidation products (benzoquinones) and poly-brominated species, limiting its industrial utility.[1]

The Wolfe-Arnold Era (1978–1981)

The defining moment for this molecule occurred during the USAF Ordered Polymers Program .[1] Researchers James F. Wolfe and F. E.[1][2] Arnold sought to create materials with thermal stability exceeding that of Kevlar.[1] They identified PBT (Polybenzobisthiazole) as a target.[1][2]

To synthesize PBT, they required a specific monomer: 2,5-diamino-1,4-benzenedithiol .[1][2][3] The most efficient, high-purity route to this unstable dithiol was found to be through This compound .[1] Thus, the dibromo compound became the stable, storable precursor that enabled the entire class of benzobisthiazole rigid-rod polymers.[1]

Synthetic Evolution & Technical Core

The synthesis of this compound demands strict regio-control to ensure the bromines occupy the 2,5 positions relative to the amines.[1] Direct bromination is often avoided due to the activating nature of the amine groups, which leads to over-bromination.[1]

The "Protection-Deprotection" Protocol (Standard)

The industry-standard protocol, established to ensure polymer-grade purity (>99%), utilizes an acetylation strategy to moderate the reactivity of the amine groups.[1]

Reaction Pathway[1][4][5]

-

Protection: 1,4-Phenylenediamine is acetylated to form N,N'-Diacetyl-1,4-phenylenediamine .[1] This reduces the electron density on the ring, preventing oxidation to quinones.[1]

-

Bromination: Bromine is added (often in acetic acid).[1][5] The acetamido groups direct the incoming bromine atoms to the ortho positions (2 and 5) via steric and electronic control.[1]

-

Hydrolysis: The acetyl groups are removed using strong acid (HCl) or base, yielding the free amine.[1]

Visualization: Synthetic Pathway

Figure 1: The standard "Wolfe-Arnold" synthesis route utilizing steric protection to ensure 2,5-regioselectivity.[1]

Comparative Yield Analysis

| Method | Reagents | Yield | Purity | Primary Drawback |

| Direct Bromination | 40-50% | Low (<90%) | Formation of quinones and tri-bromo byproducts.[1] | |

| Acetylation Route | 75-85% | High (>99%) | Multi-step process requires longer time.[1] | |

| Reduction Route | 2,5-Dibromonitrobenzene | 60-70% | Medium | Precursors are expensive and toxic.[1] |

The PBT Connection: A Critical Application

The primary utility of this compound is its role as the precursor to the PBT monomer .[1] PBT fibers possess modulus values up to 300 GPa, significantly higher than steel or titanium on a weight basis.[1]

Mechanism of Monomer Conversion

The dibromo-diamine is converted to the dithiol monomer via a nucleophilic aromatic substitution where sulfur displaces the bromine atoms.[1]

-

Precursor: this compound.[1]

-

Thiolation: Reaction with Sodium Sulfide (

) and Carbon Disulfide ( -

Product: 2,5-Diamino-1,4-benzenedithiol Dihydrochloride .

-

Polymerization: This dithiol is condensed with Terephthalic Acid in Polyphosphoric Acid (PPA) to form PBT.[1][2][3]

Visualization: PBT Polymerization Logic

Figure 2: The conversion of the dibromo precursor into the rigid-rod PBT polymer backbone.[1]

Modern Applications: COFs and Organic Electronics

Beyond PBT, the bromine "handles" on the molecule make it an ideal candidate for Suzuki-Miyaura and Buchwald-Hartwig couplings.[1]

Experimental Protocol: High-Purity Synthesis

Based on the optimized method by Wolfe et al. (1981).

Reagents

Step 1: Acetylation[1]

-

Dissolve 1.0 mol of PPD in warm acetic acid.[1]

-

Add 2.2 mol of acetic anhydride dropwise.

-

Reflux for 1 hour. Cool to precipitate N,N'-diacetyl-p-phenylenediamine . Filter and dry.[1]

Step 2: Bromination[6]

-

Suspend the diacetyl intermediate in glacial acetic acid.

-

Add 2.1 mol of Bromine dropwise while maintaining temperature at 40-50°C.

-

Stir for 3 hours. The product, 2,5-dibromo-N,N'-diacetyl-p-phenylenediamine , will precipitate as a white/yellow solid.[1]

-

Filter and wash with water to remove excess bromine.[1]

Step 3: Hydrolysis[1]

Safety & Toxicology

References

-

Wolfe, J. F., Loo, B. H., & Arnold, F. E. (1981).[1] Rigid-Rod Polymers.[1][2][3] 2. Synthesis and Thermal Properties of Para-Aromatic Polymers with 2,6-Benzobisthiazole Units in the Main Chain. Macromolecules.[1][2][7] Link[1]

-

ChemicalBook. (2025).[1][8] 2,5-Dibromo-1,4-phenylenediamine Properties and Suppliers.Link[1]

-

GuideChem. (2024).[1] Preparation of 2,5-Dibromo-1,4-benzoquinone and derivatives.[1][5][9]Link[1]

-

National Institutes of Health (NIH). (2025).[1] 2,5-Diamino-1,4-benzenedithiol Dihydrochloride (PBT Precursor).[1][2][3] PubChem.[1][10] Link

Sources

- 1. academicjournals.org [academicjournals.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. CN103508903A - Preparation method for 2,5-dichloro-1,4-phenylenediamine - Google Patents [patents.google.com]

- 5. Page loading... [guidechem.com]

- 6. 2,5-Dibromo-1,4-phenylenediamine | 25462-61-7 [chemicalbook.com]

- 7. US5721335A - Rigid-rod polymers - Google Patents [patents.google.com]

- 8. 2,5-DIAMINO-1,4-BENZENEDITHIOL DIHYDROCHLORIDE | 75464-52-7 [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. 2,5-Diamino-1,4-benzenedithiol Dihydrochloride | C6H10Cl2N2S2 | CID 14618269 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Safe Handling of 2,5-Dibromobenzene-1,4-diamine

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for 2,5-Dibromobenzene-1,4-diamine. Designed for researchers, chemists, and professionals in drug development, the following sections detail the compound's hazard profile, requisite personal protective equipment (PPE), emergency response, and proper disposal methods. The causality behind each recommendation is explained to ensure a deep understanding of the risks and the rationale for each safety measure.

Core Hazard Identification and Risk Profile

This compound (C₆H₆Br₂N₂) is a solid aromatic amine whose hazard profile necessitates stringent handling protocols.[1] The primary risks associated with this compound are acute toxicity through multiple exposure routes, irritation to the skin, eyes, and respiratory system, and the potential for skin sensitization.[1] Understanding these intrinsic hazards is the foundation of a robust safety culture in the laboratory.

A summary of the compound's classification under the Globally Harmonized System (GHS) is presented below. This data, aggregated from notifications to the ECHA C&L Inventory, underscores the need for comprehensive protective measures.[1]

| Hazard Class & Category | Hazard Statement | GHS Classification Code |

| Acute Toxicity, Oral (Category 4) | Harmful if swallowed | H302 |

| Acute Toxicity, Dermal (Category 4) | Harmful in contact with skin | H312 |

| Acute Toxicity, Inhalation (Category 4) | Harmful if inhaled | H332 |

| Skin Irritation (Category 2) | Causes skin irritation | H315 |

| Skin Sensitization (Category 1) | May cause an allergic skin reaction | H317 |

| Serious Eye Irritation (Category 2) | Causes serious eye irritation | H319 |

| Specific Target Organ Toxicity, Single Exposure (Respiratory Irritation) | May cause respiratory irritation | H335 |

| Table 1: GHS Hazard Classifications for this compound.[1] |

Engineering Controls & Personal Protective Equipment (PPE): A Multi-Layered Defense

The primary safety principle is to minimize exposure. This is achieved first through engineering controls, which remove or contain the hazard at its source, and second through PPE, which protects the individual operator.

Engineering Controls: The First Line of Defense

All procedures involving the handling of solid this compound must be performed within a certified chemical fume hood. The rationale for this is twofold: it contains the solid particles, preventing the generation of airborne dust which can be inhaled, and it maintains a negative pressure environment to protect the user from respiratory exposure.[2][3][4] The compound's classification as a respiratory irritant and its potential harm upon inhalation make this a non-negotiable requirement.[1]

Personal Protective Equipment (PPE): Essential Individual Protection

PPE is the final barrier between the researcher and the chemical. The selection of appropriate PPE is directly dictated by the compound's hazard profile. For this compound, the following are mandatory:

-

Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn at all times. Given that the substance is harmful in contact with skin and causes irritation, gloves prevent dermal absorption and local irritation.[1][2]

-

Eye Protection: Safety glasses with side shields are insufficient. Due to the serious eye irritation risk, chemical splash goggles are required.[1] For procedures with a higher risk of splashing, such as transfer or dissolution, a face shield should be worn in addition to goggles.[3]

-

Body Protection: A fully fastened laboratory coat must be worn to protect against accidental skin contact.[5]

-

Respiratory Protection: While engineering controls are primary, a NIOSH-approved respirator may be necessary for situations like large-scale handling or emergency spill cleanup where dust concentrations may exceed acceptable limits.[2][3]

The sequence of donning and doffing PPE is critical to prevent cross-contamination.

Standard Operating Procedures: Handling & Storage

Adherence to standardized protocols is essential for mitigating risk during routine laboratory operations.

Protocol for Weighing and Handling Solid Compound

-

Preparation: Ensure the chemical fume hood is operational. Place a plastic-backed absorbent liner on the work surface to contain any minor spills.

-

Container Handling: Gently handle the container to avoid aerosolizing the fine powder.

-

Aliquotting: Use a spatula to carefully transfer the desired amount of solid to a tared weigh boat or vessel. Avoid pouring the powder from a height, as this generates dust.

-

Closure: Immediately and securely close the main container.

-

Cleanup: Decontaminate the spatula and any affected surfaces. Dispose of the weigh boat and liner as hazardous waste.

-

Hand Washing: After the procedure is complete and PPE has been removed, thoroughly wash hands with soap and water.[2][5]

Storage Requirements

Proper storage is crucial for maintaining chemical integrity and safety.

-

Container: Keep the container tightly closed to prevent exposure to moisture and air.[4][6]

-

Location: Store in a dry, cool, and well-ventilated area.[2][6] The storage area should be a designated chemical cabinet.

-

Segregation: Store away from incompatible materials, particularly strong oxidizing agents.[3]

-

Access: The storage location should be locked or otherwise secured to restrict access to authorized personnel.

Emergency Procedures: Spill and Exposure Response

Preparedness is a key component of laboratory safety. All personnel must be familiar with procedures for handling accidental spills and exposures.

Spill Response Protocol

In the event of a spill, a calm and methodical response is critical. The following workflow should be initiated immediately.

For minor spills contained within a fume hood, evacuate personnel not involved in the cleanup, wear appropriate PPE, and use a chemical spill kit to absorb the material.[3] Collect the waste in a sealed, labeled container for disposal.[3] Do not use air hoses for cleaning.[5]

First Aid Measures

Immediate and appropriate first aid can significantly reduce the severity of an injury. The following table summarizes the necessary actions for different routes of exposure.

| Exposure Route | First Aid Protocol |

| Inhalation | Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[4][7] |

| Skin Contact | Immediately remove all contaminated clothing. Flush the affected skin with large amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[4][7] |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][4][7] |

| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][7] |

| Table 2: Summary of First Aid Procedures. |

Waste Disposal

This compound and any materials contaminated with it (e.g., gloves, absorbent pads, containers) must be disposed of as hazardous waste. This is also due to its classification as being toxic to aquatic life with long-lasting effects.[4][6]

-

Collection: All waste should be collected in a clearly labeled, sealed container.

-

Regulations: Disposal must be conducted in accordance with all local, state, and federal regulations. Consult your institution's Environmental Health & Safety (EH&S) department for specific procedures.

-

Environmental Release: Under no circumstances should the chemical or its containers be disposed of in the regular trash or washed down the drain.[4][7] Preventing release into the environment is a critical responsibility.

Conclusion

The safe handling of this compound is predicated on a thorough understanding of its toxicological profile and a disciplined adherence to established safety protocols. By prioritizing engineering controls, consistently using appropriate PPE, following standardized handling procedures, and being prepared for emergencies, researchers can effectively mitigate the risks associated with this compound. A proactive safety culture is paramount to ensuring the well-being of laboratory personnel and the protection of the environment.

References

- SAFETY DATA SHEET - Thermo Fisher Scientific. (2025). Thermo Fisher Scientific.

- 1,4-Dibromo-2,5-dimethoxybenzene Safety D

- Safety Data Sheet: 1,4-Dibromobenzene-d4. (2025). Chemdox.

- Chemical Safety Data Sheet MSDS / SDS - 1,4-Dibromo-2,5-dichlorobenzene. (2025). ChemicalBook.

- Dibromobenzene Hazard Summary. New Jersey Department of Health.

- SAFETY DATA SHEET - Fisher Scientific. (2025). Fisher Scientific.

- SAFETY DATA SHEET - Sigma-Aldrich. (2024). Sigma-Aldrich.

- 1,4-dibromobenzene Safety D

- This compound.

Sources

- 1. This compound | C6H6Br2N2 | CID 21328759 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. sds.chemdox.com [sds.chemdox.com]

- 3. nj.gov [nj.gov]

- 4. fishersci.com [fishersci.com]

- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. chemicalbook.com [chemicalbook.com]

Methodological & Application

Application Note: 2,5-Dibromobenzene-1,4-diamine in Cross-Coupling Reactions

This Application Note provides a comprehensive technical guide for the use of 2,5-Dibromobenzene-1,4-diamine in palladium-catalyzed cross-coupling reactions. It addresses the specific challenges posed by the electron-rich, coordinating amino groups and provides validated protocols for overcoming catalyst poisoning to achieve high-molecular-weight polymers and complex small molecules.

Introduction & Strategic Analysis

This compound is a critical "donor" building block used in the synthesis of low-bandgap conjugated polymers (e.g., for organic photovoltaics), Covalent Organic Frameworks (COFs), and conductive polyaniline derivatives. Its structure features two reactive bromine handles for cross-coupling and two amino groups that significantly increase electron density on the benzene ring.

The "Catalyst Poisoning" Challenge

While the electron-rich nature of the ring facilitates oxidative addition of the C-Br bond to Palladium(0), the free amino groups (–NH₂) present a severe liability:

-

Coordination: The nitrogen lone pairs can displace phosphine ligands on the Pd center, forming inactive Pd–amine complexes.

-

Oxidation: Free amines are susceptible to oxidative degradation under the basic, elevated-temperature conditions typical of Suzuki or Stille couplings.

Expert Insight: Attempting to polymerize the free diamine directly via Suzuki/Stille coupling often results in low molecular weights (oligomers) and rapid catalyst precipitation (palladium black). The "Gold Standard" workflow requires N-functionalization (protection or alkylation) prior to cross-coupling.

Critical Experimental Workflows

Workflow A: Synthesis of Conjugated Polymers (Suzuki/Stille)

This workflow details the conversion of the diamine into a coupling-competent monomer (N-alkylation) followed by polymerization. This is the standard route for synthesizing soluble, processable conductive polymers.

Step 1: N-Functionalization (Pre-Coupling)

Objective: Mask the coordinating amines and solubilize the final polymer.

-

Reagents: this compound, Alkyl Bromide (e.g., 2-ethylhexyl bromide), NaH or K₂CO₃.

-

Outcome: 2,5-Dibromo-N,N'-dialkylbenzene-1,4-diamine.

Step 2: Suzuki Polycondensation

Objective: Polymerize with a diboronic ester comonomer (e.g., Benzodithiophene).

Protocol:

-

Setup: In a glovebox, charge a Schlenk flask with:

-

Monomer A: N,N'-Dialkyl-2,5-dibromobenzene-1,4-diamine (1.0 eq)

-

Monomer B: Aryl-diboronic acid bis(pinacol) ester (1.0 eq)

-

Catalyst: Pd(PPh₃)₄ (2-3 mol%) or Pd₂dba₃/P(o-tol)₃ (for sterically hindered systems).

-

-

Solvent System: Toluene/DMF (10:1 v/v) or Toluene/Water (biphasic).

-

Note: DMF helps solubilize the polar growing chain but can coordinate Pd; use sparingly.

-

-

Base: 2M aq. K₂CO₃ or Et₄NOH (20 mol% excess relative to boronic ester).

-

Reaction: Degas via freeze-pump-thaw (3 cycles). Heat to 90–110°C for 24–48 h.

-

End-Capping (Crucial): Add phenylboronic acid (to cap Br ends) followed by bromobenzene (to cap Boron ends) after polymerization is complete. This ensures stability.

Workflow B: Small Molecule Derivatization (Buchwald-Hartwig)

Context: If the goal is to keep the amines free while reacting the bromines, standard Pd ligands fail. Specialized bulky phosphines are required to prevent N-binding.

Recommended Catalyst System:

-

Precatalyst: Pd(OAc)₂ or Pd₂dba₃

-

Ligand: BrettPhos or RuPhos (Buchwald Ligands). These bulky, electron-rich ligands prevent the substrate amine from binding to the metal center.

-

Base: LiHMDS or Cs₂CO₃ (Anhydrous conditions are strictly required).

Visualized Pathways (Graphviz)

Diagram 1: Strategic Pathway Selection

This flowchart illustrates the decision-making process for handling this compound based on the desired end-product.

Caption: Decision matrix for processing this compound. Green nodes indicate the recommended pathway for polymer synthesis to avoid catalyst poisoning.

Quantitative Comparison of Conditions

The following table summarizes optimized conditions for cross-coupling this specific substrate class.

| Reaction Type | Target Product | Catalyst System | Ligand | Base/Additive | Solvent | Temp (°C) |

| Suzuki Polycondensation | Conjugated Polymer | Pd(PPh₃)₄ or Pd₂dba₃ | P(o-tol)₃ | aq. K₂CO₃ / Et₄NOH | Toluene/H₂O | 90-110 |

| Stille Coupling | Thiophene Copolymer | Pd₂(dba)₃ | P(o-tol)₃ | CuI (Co-catalyst) | Chlorobenzene | 100-120 |

| Buchwald-Hartwig | N-Arylated Derivative | Pd(OAc)₂ | BrettPhos | LiHMDS / NaOtBu | Dioxane | 80-100 |

| Sonogashira | Alkynyl Derivative | PdCl₂(PPh₃)₂ | PPh₃ | CuI, Et₃N | THF/Et₃N | 60-80 |

Technical Note on Stille Coupling: For Stille polymerization involving this monomer, the addition of CuI (copper iodide) is highly recommended. It facilitates the "Liebeskind effect," scavenging free phosphines and accelerating the transmetallation step, which is often the rate-determining step for electron-rich sterically hindered substrates.

Troubleshooting & Optimization

Problem: Low Molecular Weight (Oligomers only)

-

Cause: Dehalogenation (reduction) of the C-Br bond or catalyst death.

-

Solution:

-

Ensure strict stoichiometric balance (1.00 : 1.00 equivalents) of monomers. Even a 1% imbalance limits MW significantly (Carothers equation).

-

Switch to a biphasic system (Toluene/Water) with a phase transfer catalyst (Aliquat 336). This keeps the inorganic base separated from the sensitive catalyst until the interface.

-

Problem: Black Precipitate (Pd Black)

-

Cause: Ligand dissociation due to competitive binding by the substrate's amino groups.

-

Solution:

-

Increase ligand-to-metal ratio (e.g., 4:1 or 8:1 P:Pd).

-

Protect the amine. If N-alkylation is not desired, use a transient protecting group like Boc (tert-butoxycarbonyl), which withstands Suzuki conditions (basic) but can be removed later with acid.

-

Problem: Incomplete Conversion in Stille

-

Cause: Slow transmetallation.

-

Solution: Use microwave irradiation . Heating to 120°C for 20–40 minutes in a microwave reactor often drives the reaction to completion much faster than thermal heating, reducing time for catalyst decomposition.

References

-

Suzuki Polycondensation Mechanisms

- Title: "Suzuki–Miyaura Cross-Coupling for Polymer Synthesis"

- Source:Chemical Reviews

-

URL:[Link]

-

Catalyst Poisoning by Amines

-

Use of Bulky Ligands (Buchwald)

- Title: "Surmounting the Challenges of Cross-Coupling with Heterocycles"

- Source:N

-

URL:[Link]

-

Stille Coupling Optimization

Sources

- 1. Suzuki Coupling [organic-chemistry.org]

- 2. CN110627611A - A method for synthesizing 1,4-dibromo-2,5-diiodobenzene - Google Patents [patents.google.com]

- 3. academicjournals.org [academicjournals.org]

- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 5. Development of Conjugated Polymers from Pharmaceutical Intermediates for High‐Performance Panchromatic Organic Photodetectors and Fingerprint Image Sensors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. CN105061301A - Synthesis method of 2,5-dibromopyridine - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

Application Note: 2,5-Dibromobenzene-1,4-diamine as a Scaffold for Heterocyclic & Polymer Synthesis

Executive Summary

2,5-Dibromobenzene-1,4-diamine (CAS: 25462-61-7) is a bifunctional aromatic building block characterized by its regio-defined orthogonality . The molecule features two nucleophilic amino groups (

-

Condensation/Nucleophilic attack via the amines to form heterocyclic rings or polymer backbones (Polyimides, Schiff bases).

-

Metal-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) via the bromines to introduce solubilizing side-chains or extended conjugation after the primary scaffold is built.

This guide details protocols for transforming 2,5-DBPDA into Triphendioxazine pigments and Brominated Polyimides , and outlines its role as a precursor for Covalent Organic Frameworks (COFs) .

Part 1: Structural Analysis & Reactivity Profile

The utility of 2,5-DBPDA lies in its electronic push-pull potential and steric locking.

-

Electronic Activation: The amino groups are strong electron donors, activating the ring for electrophilic substitution, though the bromine atoms moderate this, stabilizing the molecule against rapid oxidative degradation compared to non-halogenated phenylenediamines.

-

The "Ortho-Blocking" Effect: The bromine atoms occupy the ortho positions relative to the amines. This prevents unwanted ortho-coupling during polymerization and forces regioselectivity in condensation reactions.

-

Post-Synthetic Functionalization (PSF): In polymer chemistry, the C-Br bonds often survive the initial polymerization (e.g., imide formation), serving as "handles" for late-stage modification via Pd-catalyzed coupling.

Reactivity Map

The following diagram illustrates the divergent synthetic pathways available from the 2,5-DBPDA scaffold.

Figure 1: Divergent synthetic pathways for 2,5-DBPDA utilizing the amino functionalities while retaining or consuming the bromine substituents.

Part 2: Experimental Protocols

Protocol A: Synthesis of Triphendioxazine Precursors

Application: High-performance pigments and organic semiconductor cores. Mechanism: 2,5-DBPDA reacts with chloranil (2,3,5,6-tetrachloro-1,4-benzoquinone) to form a 2,5-diamino-quinone intermediate, which is subsequently cyclized.

Materials

-

This compound (10 mmol, 2.66 g)

-

Chloranil (5 mmol, 1.23 g)

-

Sodium Acetate (anhydrous, 10 mmol)

-

Solvent: Ethanol (50 mL) or Glacial Acetic Acid (for higher yield)

Step-by-Step Methodology

-

Pre-Dissolution: Dissolve 1.23 g of chloranil in 40 mL of warm ethanol (50°C) in a 100 mL round-bottom flask equipped with a magnetic stir bar.

-

Addition: Slowly add a solution of 2.66 g 2,5-DBPDA in 20 mL ethanol to the chloranil solution. Note: The solution will darken immediately due to the formation of the charge-transfer complex.

-

Catalysis: Add 0.82 g of anhydrous sodium acetate to scavenge the HCl generated during the substitution.

-

Reflux: Heat the mixture to reflux (78°C) for 6–8 hours. Monitor via TLC (Mobile phase: Toluene/Ethyl Acetate 8:2).

-

Workup: Cool the reaction mixture to room temperature. A dark precipitate (the 2,5-bis(4-amino-2,5-dibromoanilino)-3,6-dichloro-1,4-benzoquinone intermediate) will form.

-

Cyclization (Optional for fused ring): To close the triphendioxazine ring, the intermediate is typically heated in concentrated sulfuric acid or polyphosphoric acid at 140°C for 2 hours.

-

Purification: Filter the solid, wash extensively with hot water (to remove salts) and methanol. Recrystallize from DMF or nitrobenzene if necessary.

Critical Insight: The bromine atoms on the DBPDA ring remain intact during this initial condensation, resulting in a highly halogenated, electron-deficient core suitable for n-type semiconductor applications.

Protocol B: Synthesis of Brominated Polyimides (Two-Step Method)

Application: High-temperature resistant films with sites for post-synthetic modification. Mechanism: Formation of Poly(amic acid) (PAA) followed by thermal imidization.

Materials

-

Monomer A: this compound (10 mmol, 2.66 g)

-

Monomer B: Pyromellitic Dianhydride (PMDA) (10 mmol, 2.18 g) Must be sublimation-grade purity.

-

Solvent: N-Methyl-2-pyrrolidone (NMP) or Dimethylacetamide (DMAc) (anhydrous).

-

Atmosphere: Dry Nitrogen or Argon.

Step-by-Step Methodology

-

Monomer Dissolution: In a flame-dried 3-neck flask under nitrogen flow, dissolve 2.66 g of 2,5-DBPDA in 25 mL of anhydrous NMP. Stir until completely dissolved at room temperature.

-

Dianhydride Addition: Add 2.18 g of PMDA in 3–4 portions over 30 minutes. Crucial: Do not add all at once to prevent local gelation. The reaction is exothermic; maintain temperature

using a water bath if necessary. -

Polymerization (PAA Formation): Stir the viscous solution for 12–24 hours at room temperature under nitrogen. The solution viscosity should increase significantly, indicating high molecular weight Poly(amic acid) formation.

-

Film Casting: Pour the PAA solution onto a clean glass substrate or silicon wafer. Spread using a doctor blade to a uniform thickness (e.g., 50

m). -

Thermal Imidization: Place the substrate in a vacuum oven and follow this ramp profile to convert PAA to Polyimide:

-

80°C for 1 hour (Solvent removal)

-

150°C for 1 hour (Pre-imidization)

-

250°C for 1 hour (Cyclization)

-

300°C for 1 hour (Final cure)

-

-

Result: A yellow-to-amber flexible film of Poly(2,5-dibromo-1,4-phenylene pyromellitimide).

Data Summary: Polymer Properties

| Property | Value (Typical) | Note |

|---|---|---|

| Solubility | Insoluble in organics | Precursor (PAA) is soluble in NMP/DMAc |

| Glass Transition (

Part 3: Troubleshooting & Optimization

Monomer Purity & Stability

2,5-DBPDA is sensitive to oxidation (turning dark brown/purple).

-

Storage: Store under inert gas (Argon) in the dark.

-

Purification: If the solid is dark, recrystallize from ethanol/water (with a pinch of sodium hydrosulfite to reduce oxidation products) before use. Impure diamine disrupts stoichiometry in polyimide synthesis, preventing high molecular weight formation.

Solubility Issues

The bromine atoms increase the hydrophobicity and rigidity of the molecule.

-

Problem: Monomer precipitates during reaction.

-

Solution: Use co-solvents like LiCl (5% w/v) in NMP to break hydrogen bond aggregation during polyamide/polyimide synthesis.

Handling Bromine "Handles"

If the goal is to utilize the Br groups for cross-coupling after polymerization:

-

Catalyst Poisoning: Ensure the polyimide synthesis (Protocol B) leaves no residual amine or acid groups that might chelate Pd catalysts in subsequent steps.

-

Steric Hindrance: The Br atoms are ortho to the imide/amide linkages. Use sterically accessible ligands (e.g., S-Phos) for subsequent Buchwald-Hartwig or Suzuki couplings.

Part 4: Visualization of Polymerization Workflow

Figure 2: Operational workflow for synthesizing brominated polyimides from 2,5-DBPDA.

References

-

Synthesis of Triphendioxazine Precursors

- Source: PubChem. "2,5-Diamino-3,6-dibromo-1,4-benzoquinone."

-

URL:[Link]

-

Polyimide Synthesis Methodologies

- Source: UTPedia.

-

URL:[Link]

-

General Reactivity of 2,5-Dibromo-1,4-phenylenediamine

-

Source: ChemicalBook. "2,5-Dibromo-1,4-phenylenediamine Properties and Suppliers."[1]

-

- Quinacridone Pigment Chemistry (Analogous Chemistry)

-

Safety and Handling (SDS)

- Source: Carl Roth. "Safety Data Sheet: 1,4-Phenylenediamine (General Handling)."

-

URL:[Link]

Sources

Application Notes and Protocols for the Suzuki Coupling of 2,5-Dibromobenzene-1,4-diamine

Introduction: The Strategic Importance of 2,5-Diaryl-1,4-phenylenediamines

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its robustness and broad functional group tolerance in forging carbon-carbon bonds. This application note provides a detailed protocol for the double Suzuki coupling of 2,5-Dibromobenzene-1,4-diamine, a versatile building block for the synthesis of 2,5-diaryl-1,4-phenylenediamines. These products are of significant interest to researchers in materials science and drug discovery, serving as crucial intermediates for conjugated polymers, organic light-emitting diodes (OLEDs), and pharmacologically active molecules. The presence of the diamine functionality offers further opportunities for derivatization, making this a pivotal transformation for creating complex molecular architectures.

The electron-rich nature of the this compound substrate, due to the two activating amino groups, presents unique considerations for optimizing the Suzuki coupling. This guide will address these nuances, providing a field-proven protocol and explaining the rationale behind the choice of catalysts, ligands, bases, and reaction conditions to ensure a high-yielding and reproducible synthesis.

Reaction Principle: The Palladium Catalytic Cycle

The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst.[1] The fundamental steps are:

-

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl bromide (this compound) to form a Pd(II) species.

-

Transmetalation: The organoboron species (arylboronic acid), activated by a base, transfers its organic group to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the desired biaryl product, regenerating the Pd(0) catalyst to continue the cycle.

The efficiency and success of this cycle are highly dependent on the careful selection of the reaction components.

Visualizing the Process

The Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Experimental Workflow

Sources

Application Notes and Protocols: Diazotization Reactions of 2,5-Dibromobenzene-1,4-diamine

Abstract

This comprehensive guide provides a detailed technical overview and practical protocols for the diazotization of 2,5-Dibromobenzene-1,4-diamine. This compound, featuring two primary aromatic amine groups, presents unique considerations for the formation of the corresponding bis-diazonium salt. This document is intended for researchers, scientists, and drug development professionals engaged in synthetic organic chemistry, offering in-depth insights into the reaction mechanism, critical process parameters, safety protocols, and subsequent applications of the resulting diazonium species. The protocols provided herein are designed to be self-validating, with explanations for each experimental choice to ensure robust and reproducible outcomes.

Introduction: The Versatility of Diazonium Salts

Aromatic diazonium salts are a cornerstone of synthetic organic chemistry, serving as highly versatile intermediates for the introduction of a wide array of functional groups onto an aromatic ring. The conversion of a primary aromatic amine to a diazonium salt, a process known as diazotization, transforms the amino group into an excellent leaving group (N₂ gas), facilitating a host of subsequent reactions.[1] These reactions include Sandmeyer and Schiemann reactions for the introduction of halides, as well as azo coupling reactions to form vibrant azo dyes.[2][3]

This compound is a symmetrical aromatic diamine with bromine atoms ortho to each amine group. Its diazotization leads to the formation of a bis-diazonium salt, a reactive intermediate that can be utilized in the synthesis of various complex organic molecules, including polymers, functional materials, and pharmaceutical precursors. The electron-withdrawing nature of the bromine atoms can influence the reactivity of the amine groups and the stability of the resulting diazonium salt.[4]

Reaction Mechanism and Theoretical Considerations

The diazotization reaction is typically carried out in a cold, acidic solution.[5][6] The process begins with the in situ generation of nitrous acid (HNO₂) from the reaction of sodium nitrite (NaNO₂) with a strong mineral acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).[6][7]

The key steps of the mechanism are as follows:

-

Formation of the Nitrosonium Ion: The mineral acid protonates the nitrous acid, which then loses a molecule of water to form the highly electrophilic nitrosonium ion (NO⁺).[8]

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary aromatic amine attacks the nitrosonium ion.[8]

-

Proton Transfer and Tautomerization: A series of proton transfers and tautomerization steps lead to the formation of a diazohydroxide.[8]

-

Formation of the Diazonium Ion: In the presence of excess acid, the hydroxyl group of the diazohydroxide is protonated, forming a good leaving group (H₂O). The subsequent loss of water results in the formation of the stable aryldiazonium ion.[8]

For this compound, this process occurs at both amine groups to yield the 2,5-dibromo-1,4-benzenediylbis(diazonium) salt.

Caption: Experimental workflow for diazotization.

Applications and Subsequent Reactions

The freshly prepared solution of 2,5-dibromo-1,4-benzenediylbis(diazonium) chloride is a valuable intermediate for a variety of synthetic transformations.

Sandmeyer Reaction: Introduction of Halogens or Cyano Groups

The Sandmeyer reaction allows for the replacement of the diazonium groups with chloro, bromo, or cyano groups using the corresponding copper(I) salt. [3][9] Example Protocol: Synthesis of 1,4-Dibromo-2,5-dichlorobenzene

-

In a separate flask, prepare a solution of copper(I) chloride (CuCl) by dissolving 2.4 g (24 mmol) in 15 mL of concentrated hydrochloric acid.

-

Cool the CuCl solution to 0-5 °C in an ice bath.

-

Slowly add the cold bis-diazonium salt solution to the CuCl solution with vigorous stirring.

-

Allow the reaction mixture to slowly warm to room temperature and then heat gently to 50-60 °C until the evolution of nitrogen gas ceases.

-

The product can then be isolated by standard workup procedures such as steam distillation or solvent extraction.

Azo Coupling: Synthesis of Bis-Azo Dyes

Azo coupling involves the reaction of the diazonium salt with an activated aromatic compound, such as a phenol or an aniline, to form an azo compound. [10][11]These compounds are often intensely colored and are used as dyes. [12] Example Protocol: Coupling with 2-Naphthol

-

In a beaker, dissolve 3.17 g (22 mmol) of 2-naphthol in 50 mL of a 10% aqueous sodium hydroxide solution.

-

Cool the 2-naphthol solution to 0-5 °C in an ice bath.

-

Slowly add the cold bis-diazonium salt solution to the 2-naphthol solution with vigorous stirring. A brightly colored precipitate of the bis-azo dye should form immediately.

-

Continue stirring for 30 minutes in the ice bath.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry.

Conclusion

The diazotization of this compound provides a reliable route to a versatile bis-diazonium salt intermediate. By carefully controlling the reaction conditions, particularly temperature, and adhering to strict safety protocols, this reactive species can be successfully generated and utilized in a variety of subsequent synthetic transformations. The protocols outlined in this application note provide a solid foundation for researchers to explore the rich chemistry of this and related aromatic diamines.

References

-

BYJU'S. (n.d.). Diazotization Reaction Mechanism. Retrieved from [Link]

- Google Patents. (n.d.). CN110627611A - A method for synthesizing 1,4-dibromo-2,5-diiodobenzene.

-

DTIC. (n.d.). New Diazo Process. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]

-

Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]

-

IRJET. (n.d.). Synthesis of azo disperse dyes benzene-1,4-bis(diazonium) derivatives and dyeing with polyester. Retrieved from [Link]

-

SlideShare. (n.d.). Benzene Diazonium Salts and its application. Retrieved from [Link]

-

NPTEL. (2020). DIAZONIUM SALTS. Retrieved from [Link]

-

Wikipedia. (n.d.). Diazonium compound. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2016). Diazotization Mechanism - Sandmeyer Reaction With Arenediazonium Salts - Diazo Coupling. Retrieved from [Link]

-

Chemistry Stack Exchange. (2013). What happens in the attempted diazotisation of 1,2-diaminobenzene?. Retrieved from [Link]

-

ACS Publications. (2020). Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. Retrieved from [Link]

-

Wikipedia. (n.d.). Azo coupling. Retrieved from [Link]

-

NPTEL Archive. (n.d.). Lecture 16 Aromatic Diazonium Salts. Retrieved from [Link]

-